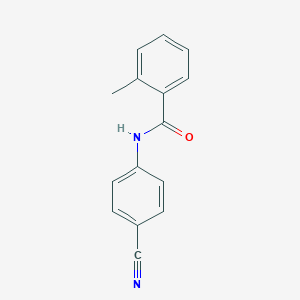

N-(4-cyanophenyl)-2-methylbenzamide

Description

N-(4-cyanophenyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methyl group on the benzoyl moiety and a 4-cyanophenyl substituent on the amide nitrogen. Benzamides are widely explored for their roles in catalysis, medicinal chemistry, and materials science due to their tunable electronic and steric properties. The 4-cyano group is a strong electron-withdrawing group (EWG), which may enhance the polarization of the amide bond and influence reactivity in metal-catalyzed reactions or biological interactions .

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-2-methylbenzamide |

InChI |

InChI=1S/C15H12N2O/c1-11-4-2-3-5-14(11)15(18)17-13-8-6-12(10-16)7-9-13/h2-9H,1H3,(H,17,18) |

InChI Key |

OEWXOXDMFRGRLJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

Key Comparisons :

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (): Structure: The 2-methylbenzamide group is attached to an anthraquinone moiety. Electronic Effects: The anthraquinone provides a conjugated system with electron-deficient properties, while the 2-methyl group offers steric bulk. Applications: Functions as an N,O-bidentate directing group in metal-catalyzed C-H functionalization, enabling γ-selective activation . Synthesis: Achieved via acid chloride coupling with 1-aminoanthraquinone (94% yield), showcasing efficiency compared to DCC/DMAP methods (24% yield) .

N-(2-Nitrophenyl)-4-bromo-benzamide ():

- Structure : Features nitro (EWG) and bromo (moderate EWG) substituents.

- Crystallography : Exists as two molecules per asymmetric unit, highlighting packing differences compared to simpler benzamides .

N-(4-Methylphenyl)-2-hydroxybenzamide (): Structure: Contains a 2-hydroxy (hydrogen-bond donor) and 4-methyl (electron-donating group, EDG) substituents. Applications: Precursor for benzoxazepines; hydrogen bonding via the hydroxyl group influences crystal packing .

N-(4-Cyanophenyl)hydrazinecarbothioamide (): Structure: A thiosemicarbazide derivative with a 4-cyanophenyl group. Synthesis: Prepared from 4-cyanophenyl isothiocyanate and hydrazine, yielding intermediates for antimicrobial thiosemicarbazones .

Electronic Effects Table :

| Compound | Substituents | Electronic Profile | Key Functional Groups |

|---|---|---|---|

| N-(4-cyanophenyl)-2-methylbenzamide | 2-CH₃, 4-CN | Strong EWG (CN), moderate EDG (CH₃) | Cyano, amide |

| N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide | Anthraquinone, 2-CH₃ | Conjugated EWG system | Amide, ketone |

| N-(2-nitrophenyl)-4-bromo-benzamide | 2-NO₂, 4-Br | Dual EWG | Nitro, bromo, amide |

| N-(4-methylphenyl)-2-hydroxybenzamide | 2-OH, 4-CH₃ | EDG (CH₃), hydrogen-bond donor (OH) | Hydroxyl, amide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.